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Compound of Interest

Compound Name: AT9283 hydrochloride

Cat. No.: B605658 Get Quote

In the landscape of targeted therapies for leukemia, two multi-kinase inhibitors, AT9283
hydrochloride and Danusertib (PHA-739358), have emerged as promising agents. Both drugs

target key proteins involved in cell cycle regulation and oncogenic signaling, primarily the

Aurora kinases. This guide provides an objective comparison of their performance in leukemia,

supported by available preclinical and clinical data.

Mechanism of Action and Target Specificity
Both AT9283 and Danusertib are potent inhibitors of Aurora kinases, which are essential for

mitotic progression. However, their target profiles exhibit notable differences.

AT9283 hydrochloride is a multi-targeted kinase inhibitor with potent activity against Aurora A

and Aurora B, Janus kinase 2 (JAK2) and 3 (JAK3), and Abelson kinase (Abl), including the

gatekeeper T315I mutant of BCR-ABL.[1][2] It also shows inhibitory activity against FMS-like

tyrosine kinase 3 (FLT3).[2] This broad spectrum of activity suggests its potential in various

hematological malignancies where these kinases are dysregulated.

Danusertib (PHA-739358) is a pan-Aurora kinase inhibitor, targeting Aurora A, B, and C.[3][4]

Similar to AT9283, it also inhibits the Abl kinase, including the T315I mutant, which is a

common mechanism of resistance to other tyrosine kinase inhibitors in Chronic Myeloid

Leukemia (CML).[3] Additionally, Danusertib has been shown to inhibit other receptor tyrosine

kinases such as Ret, FGFR-1, and TrkA.[5]
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In Vitro Efficacy Against Leukemia Cells
The potency of these inhibitors has been evaluated in various leukemia cell lines, with IC50

values providing a quantitative measure of their efficacy.

Kinase/Cell Line AT9283 hydrochloride IC50
Danusertib (PHA-739358)

IC50

Kinase Inhibition

Aurora A 1-30 nM[2] 13 nM[3][4]

Aurora B 1-30 nM[2] 79 nM[3][4]

Aurora C - 61 nM[3][4]

Abl 1-30 nM[2] 25 nM[3]

Abl (T315I) 1-30 nM[2] Active[3]

JAK2 1-30 nM[2] -

JAK3 1-30 nM[2] -

FLT3 1-30 nM[2] -

Leukemia Cell Line

Proliferation

B-NHL cell lines < 1 µM[6] -

CML CD34+ cells (Imatinib-

resistant)
- 9 nM[3]

CML CD34+ cells (Imatinib-

resistant, T315I)
- 19 nM[3]

Various leukemic cell lines - 0.05 µM to 3.06 µM[4]

Preclinical In Vivo Studies
Animal models provide crucial insights into the in vivo efficacy and tolerability of these

compounds.
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AT9283 hydrochloride has demonstrated significant therapeutic potential in a murine

leukemia model of ETV6-JAK2-driven disease.[7] In xenograft models of BCR-ABL positive

leukemia, including those with the T315I mutation, AT9283 administration led to significant

tumor growth inhibition and, in some cases, tumor regression.[5]

Danusertib (PHA-739358) has also shown in vivo efficacy. In a xenograft model using human

Ph-positive acute lymphoblastic leukemia (ALL) cells with the T315I mutation, treatment with

Danusertib significantly prolonged the survival of the mice.[2]

Clinical Trial Insights
Both AT9283 and Danusertib have been evaluated in phase I and II clinical trials for various

hematological malignancies.

A phase I study of AT9283 in patients with relapsed/refractory leukemia or myelofibrosis

showed that while the drug could reduce bone marrow blasts, this effect was often transient,

and no objective responses were achieved in acute myeloid leukemia (AML) patients.[8]

However, some benefit was observed in patients with accelerated phase CML.[8] A phase I/II

trial in children with relapsed or refractory acute leukemia was terminated early due to poor

recruitment and lack of clinical responses.[9]

A phase I study of Danusertib in adult patients with advanced CML and Philadelphia

chromosome-positive ALL who were resistant or intolerant to other tyrosine kinase inhibitors

demonstrated an acceptable toxicity profile and clinical activity.[3][10] Notably, responses were

observed in four patients with the T315I ABL kinase mutation.[3]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of typical experimental protocols used in the evaluation of these inhibitors.

In Vitro Cell Proliferation Assay
Leukemia cell lines are seeded in 96-well plates and treated with increasing concentrations of

the inhibitor (e.g., AT9283 or Danusertib) for a specified period (e.g., 72 hours). Cell viability is

then assessed using a colorimetric assay such as MTT or a fluorescence-based assay like
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Alamar Blue. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is

then calculated from the dose-response curves.

Western Blot Analysis for Target Inhibition
To confirm the mechanism of action, leukemia cells are treated with the inhibitor for a short

period. Cell lysates are then prepared and subjected to SDS-PAGE and transferred to a

membrane. The membrane is probed with primary antibodies against the phosphorylated and

total forms of the target kinases (e.g., phospho-Aurora A/B, phospho-CrkL, phospho-Histone

H3) and downstream signaling molecules. This allows for the visualization of target

engagement and inhibition of signaling pathways.

In Vivo Xenograft Model
Immunocompromised mice (e.g., NOD/SCID) are subcutaneously or intravenously injected with

human leukemia cells.[11] Once tumors are established or leukemia is systemic, mice are

treated with the inhibitor (e.g., AT9283 or Danusertib) or a vehicle control.[2][7] Tumor volume

is measured regularly, and at the end of the study, tumors and organs may be harvested for

further analysis.[2] For survival studies, mice are monitored until they meet predefined

endpoints.[2]

Signaling Pathway Diagrams
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Conclusion
Both AT9283 hydrochloride and Danusertib are potent, multi-targeted kinase inhibitors with

significant activity against key oncogenic drivers in leukemia, including Aurora kinases and

BCR-ABL. Their ability to inhibit the T315I mutant of BCR-ABL makes them particularly relevant

for patients who have developed resistance to other tyrosine kinase inhibitors.

Danusertib has a well-defined profile as a pan-Aurora kinase inhibitor with additional activity

against several receptor tyrosine kinases. Preclinical and early clinical data suggest its

potential in treating resistant CML and Ph-positive ALL.

AT9283 possesses a broader kinase inhibition profile that includes JAK and FLT3, suggesting

its potential utility in a wider range of hematological malignancies. However, clinical trial results

in leukemia have been mixed, with limited objective responses observed in some studies.

A direct head-to-head comparative study in a controlled setting is lacking, which makes a

definitive conclusion on the superiority of one agent over the other challenging. The choice

between these inhibitors for future clinical development or therapeutic application would likely

depend on the specific genetic and molecular subtype of leukemia being treated, as well as the

patient's prior treatment history and resistance profile. Further research, including direct
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comparative studies and the identification of predictive biomarkers, is warranted to fully

elucidate the clinical potential of both AT9283 and Danusertib in the treatment of leukemia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pha-739358-in-leukemia]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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